N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide

Carbonic anhydrase inhibition Tumor-associated isozymes Sulfonamide pharmacophore

N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide (CAS 795287-23-9) is a dual-sulfonamide small molecule that merges a 5-methylisoxazole moiety characteristic of sulfamethoxazole with a para-methylsulfonamido pharmacophore found in selective COX-2 inhibitors and carbonic anhydrase ligands. This hybrid architecture distinguishes it from both classical antibacterial sulfonamides and simpler benzenesulfonamide building blocks, positioning it as a targeted probe for evaluating isoxazole-tethered sulfonamide interactions with metalloenzymes.

Molecular Formula C11H13N3O5S2
Molecular Weight 331.36
CAS No. 795287-23-9
Cat. No. B2899521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide
CAS795287-23-9
Molecular FormulaC11H13N3O5S2
Molecular Weight331.36
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C
InChIInChI=1S/C11H13N3O5S2/c1-8-7-11(12-19-8)14-21(17,18)10-5-3-9(4-6-10)13-20(2,15)16/h3-7,13H,1-2H3,(H,12,14)
InChIKeyLKBUYBAZTBKXHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide (CAS 795287-23-9): Structural Identity and Pharmacophore Classification for Informed Procurement


N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide (CAS 795287-23-9) is a dual-sulfonamide small molecule that merges a 5-methylisoxazole moiety characteristic of sulfamethoxazole with a para-methylsulfonamido pharmacophore found in selective COX-2 inhibitors and carbonic anhydrase ligands [1]. This hybrid architecture distinguishes it from both classical antibacterial sulfonamides and simpler benzenesulfonamide building blocks, positioning it as a targeted probe for evaluating isoxazole-tethered sulfonamide interactions with metalloenzymes [2].

Why Sulfamethoxazole or Simple 4-Sulfonamidobenzenes Cannot Replace N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide in Discovery Programs


Generic substitution of this compound with sulfamethoxazole (CAS 723-46-6) or 4-(methylsulfonamido)benzenesulfonamide (CAS 4426-90-8) is chemically unsound because each analog occupies only one dimension of the target compound's dual pharmacophore space. Sulfamethoxazole bears a free para-amino group essential for dihydropteroate synthase binding and lacks the methylsulfonamido hydrogen-bond network required for engagement of COX-2 or carbonic anhydrase isoforms [1]. Conversely, 4-(methylsulfonamido)benzenesulfonamide retains the zinc-binding sulfonamide but forfeits the isoxazole ring that can occupy the hydrophobic pocket adjacent to the catalytic metal in hCA isoforms or the side pocket of COX-2 [2]. The full molecule therefore engages a binding topology that neither fragment captures alone, which is critical when screening against panels where both sulfonamide orientation and heterocycle substitution control isoform selectivity.

Quantitative Differentiation Evidence: N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide vs. Closest Structural Analogs


Carbonic Anhydrase Target Engagement: Fragment-Based Inference for the Intact Molecule vs. 4-(Methylsulfonamido)benzenesulfonamide

The 4-(methylsulfonamido)benzenesulfonamide fragment (CAS 4426-90-8) is a documented inhibitor of human carbonic anhydrase isoforms I, II, IX, and XII [1]. The intact compound 795287-23-9 incorporates this fragment while appending an N-(5-methylisoxazol-3-yl) substituent that can modulate isoform selectivity by occupying the hydrophobic cleft adjacent to the catalytic zinc. Although direct Ki/IC50 data for the intact compound are not publicly available in primary literature, the established CA inhibition of the core fragment provides a class-level baseline against which the appended isoxazole can be rationalized as a selectivity handle.

Carbonic anhydrase inhibition Tumor-associated isozymes Sulfonamide pharmacophore

COX-2 Inhibitory Scaffold Potential: Class-Level SAR vs. N-Aryl-4-(methylsulfonyl)aminobenzenesulfonamide Congeners

N-Aryl-4-(methylsulfonyl)aminobenzenesulfonamides have been validated as selective COX-2 inhibitors: compound 6e (4-OMe-phenyl analog) achieved an IC50 of 1.59 μM against COX-2 with a selectivity index (COX-1/COX-2) of 51.7, comparable to celecoxib (IC50 = 9.59 μM; SI = 25.62) [1]. The target compound shares the identical 4-(methylsulfonyl)aminobenzenesulfonamide core but replaces the 4-OMe-phenyl ring with a 5-methylisoxazol-3-yl ring. This heterocycle substitution alters the electronic and steric profile of the aryl-binding region, potentially tuning both potency and isoform selectivity. Head-to-head COX-2 IC50 data for CAS 795287-23-9 have not been identified, placing it as an experimentally unexplored derivative within a pharmacologically validated series.

COX-2 selective inhibition Methylsulfonamido pharmacophore Anti-inflammatory scaffold

Physicochemical Differentiation from Sulfamethoxazole: Calculated Descriptors Relevant to Permeability and Solubility

Compared to sulfamethoxazole (CAS 723-46-6), the target compound carries a bulkier, more hydrogen-bond-capable para substituent. Calculated properties indicate: molecular weight 331.37 vs. 253.28 for SMX; hydrogen bond acceptors 8 vs. 4; topological polar surface area is substantially larger, predicting lower passive membrane permeability [1]. These differences are critical when the compound is used in cell-based assays or in vivo models, as the methylsulfonamido group markedly alters absorption and distribution behavior relative to the clinical antibiotic.

Drug-likeness Permeability Physicochemical profiling

Dual-Sulfonamide Hydrogen-Bonding Capacity vs. Mono-Sulfonamide Analogs

The target compound presents two distinct sulfonamide environments: a primary sulfonamide (benzenesulfonamide) capable of coordinating the catalytic zinc in carbonic anhydrases, and a secondary sulfonamide (methylsulfonamido) that can extend the hydrogen-bond network into the enzyme cleft [1]. This contrasts with both sulfamethoxazole (primary sulfonamide only) and simple N-aryl sulfonamides that bear a single sulfonamide group. The methylsulfonamido NH and S=O groups provide additional donor/acceptor sites quantified as a net increase of 4 hydrogen bond acceptors and a decrease of 1 donor relative to SMX . This dual-sulfonamide architecture is a structural determinant of binding mode differentiation in CA active sites and potentially in COX-2.

Hydrogen-bond network Zinc-binding group Metalloenzyme inhibition

Application Scenarios Where N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide Delivers Unique Experimental Value


Carbonic Anhydrase Isoform Selectivity Profiling

Researchers evaluating the impact of N-heterocycle substitution on CA isoform selectivity can use this compound as a direct probe. The 4-(methylsulfonamido)benzenesulfonamide core provides a validated zinc-binding motif [1], while the 5-methylisoxazole tail enables exploration of hydrophobic pocket interactions adjacent to the catalytic site. Comparative screening against the fragment (CAS 4426-90-8) and sulfamethoxazole allows deconvolution of heterocycle-specific contributions to isoform selectivity.

COX-2 Inhibitor Scaffold Diversification

This compound extends the SAR of the N-aryl-4-(methylsulfonyl)aminobenzenesulfonamide class into heteroaryl space [1]. It is suitable for head-to-head COX-1/COX-2 profiling alongside the published 4-substituted phenyl congeners (e.g., 4-OMe, 4-F, 4-Me) to determine whether isoxazole substitution enhances selectivity or alters potency relative to the carbocyclic series.

Fragment-Elaboration Control in Biophysical Assays

In surface plasmon resonance (SPR) or thermal shift assays targeting sulfonamide-binding enzymes, the intact compound serves as a positive control for dual-sulfonamide engagement. Its two sulfonamide groups provide a distinct thermodynamic signature compared to mono-sulfonamide fragments [1], enabling calibration of binding assays that aim to detect cooperative hydrogen-bond networks.

Chemical Probe for Secondary Sulfonamide Pharmacology

The secondary sulfonamide (-NHSO2CH3) functionality is under-studied relative to primary sulfonamides. This compound provides a well-characterized entry point for investigating secondary sulfonamide interactions with CA isoforms, COX enzymes, or other metalloproteins [1], filling a gap in commercially available probe molecules that combine this motif with a heterocyclic substituent.

Quote Request

Request a Quote for N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.